An In-depth Technical Guide to 2-Bromo-5-chloronitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-5-chloronitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 2-Bromo-5-chloronitrobenzene. The information is curated for professionals in the fields of chemical research and pharmaceutical development.
Core Physical and Chemical Properties
2-Bromo-5-chloronitrobenzene is a pale yellow crystalline solid at room temperature.[1][2] It is a key intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals and agrochemicals.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-Bromo-5-chloronitrobenzene.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClNO₂ | [3] |
| Molecular Weight | 236.45 g/mol | [3] |
| CAS Number | 41513-04-6 | [3] |
| Appearance | Pale yellow crystalline solid | [1][2] |
| Melting Point | 67-70 °C | [2] |
| Boiling Point | 242.5±20.0 °C (Predicted) | [2] |
| Density | 2.048 g/mL at 25 °C | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as acetone, ethanol, chloroform, and methanol. | [1] |
| LogP | 3.13 | [1] |
Synthesis and Purification
Synthesis of 2-Bromo-5-chloronitrobenzene
A general method for the synthesis of 2-Bromo-5-chloronitrobenzene involves the bromination of a substituted nitrobenzene. One documented procedure starts from 4-chloro-2-nitrobenzoic acid.[2]
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Reaction Setup: In a 25 mL round-bottomed flask equipped with a Dimroth condenser (cooled to 10 °C), add 4-chloro-2-nitrobenzoic acid (1.8 mmol), a chloroisocyanuric acid ester, a brominating agent, and 8 mL of a suitable solvent.
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Reaction Conditions: Stir the reaction mixture and heat it in an oil bath under fluorescent room light irradiation.
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Work-up: Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the mixture.
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Purification: Filter the cooled mixture through a short silica gel pad. Wash the filtrate with 1 M aqueous Na₂SO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 2-bromo-5-chloronitrobenzene. Note: This procedure may result in a small percentage (1-5%) of 2-chloro-5-nitrobenzene as a by-product.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[4][5] The choice of solvent is crucial and should be determined experimentally. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
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Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent mixture (e.g., ethanol, methanol).
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Dissolution: In a flask, dissolve the crude 2-Bromo-5-chloronitrobenzene in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystals of the purified compound should form.
-
Cooling: To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Chemical Reactivity and Applications
2-Bromo-5-chloronitrobenzene is a versatile intermediate due to the presence of three different functional groups on the benzene ring, which allows for selective chemical transformations. It is particularly useful in the synthesis of various heterocyclic compounds and other complex organic molecules.
Synthesis of Benzenesulfonamides
This compound is a precursor in the synthesis of novel benzenesulfonamides, which have been investigated as potential cell cycle inhibitors.[2]
Synthesis of Indole Derivatives
2-Bromo-5-chloronitrobenzene is utilized in the synthesis of indole derivatives, which are important scaffolds in many pharmaceutical compounds.[2] For instance, it can be a starting material for the synthesis of diindolylmethanes, which have shown potential anti-cancer properties.
Analytical Methods
The purity and identity of 2-Bromo-5-chloronitrobenzene can be assessed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for analyzing the purity of 2-Bromo-5-chloronitrobenzene is reverse-phase HPLC.[1]
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Column: A reverse-phase column such as C18 or Newcrom R1 is suitable.
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Mobile Phase: A mixture of acetonitrile (MeCN) and water is typically used. For improved peak shape, an acid such as phosphoric acid or, for MS compatibility, formic acid can be added to the mobile phase.
-
Detection: UV detection at an appropriate wavelength is commonly employed.
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Note: This method is scalable and can be adapted for preparative separation to isolate impurities.
Spectroscopic Analysis
Standard spectroscopic methods are used to confirm the structure of 2-Bromo-5-chloronitrobenzene.
¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. Spectral data is available in public databases such as PubChem.[3]
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the nitro group (NO₂), C-Br, C-Cl, and aromatic C-H and C=C bonds. The data can be obtained using techniques such as ATR-IR or as a melt.[3]
Safety and Handling
2-Bromo-5-chloronitrobenzene is an irritant and should be handled with appropriate safety precautions.
-
Health Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this chemical.
-
Handling: Use in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.
This guide provides a foundational understanding of 2-Bromo-5-chloronitrobenzene for research and development purposes. For specific applications, further optimization of the described protocols may be necessary. Always consult comprehensive safety data sheets (SDS) before handling this chemical.
References
- 1. 2-Bromo-5-chloronitrobenzene | SIELC Technologies [sielc.com]
- 2. 2-Bromo-5-chloronitrobenzene | 41513-04-6 [chemicalbook.com]
- 3. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
